Tizoxanide glucuronide-d4 (sodium)

Description

Contextualizing Tizoxanide (B1683187) Glucuronide as a Key Metabolite in Nitazoxanide (B1678950) Research

Following oral administration, nitazoxanide undergoes rapid hydrolysis to its active metabolite, tizoxanide. wikipedia.org Tizoxanide is then further metabolized, primarily through glucuronidation, to form tizoxanide glucuronide. wikipedia.orgnih.gov This conjugation reaction, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, predominantly occurs in the liver and small intestine. nih.gov Tizoxanide and its glucuronide conjugate are the main circulating metabolites of nitazoxanide in the body. nih.gov

Significance of Deuterated Analogues in Pharmaceutical and Biomedical Research

Deuterated analogues, where one or more hydrogen atoms are replaced by their stable isotope deuterium (B1214612), are invaluable in modern drug discovery and development. nih.govnih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a decreased rate of metabolism for deuterated compounds. nih.gov This "deuterium switch" can improve a drug's pharmacokinetic profile. nih.govnih.gov

In the context of analytical chemistry, deuterated compounds are widely used as internal standards in mass spectrometry-based quantification assays. nih.govnih.gov Because they have a higher mass than their non-deuterated counterparts but share similar chemical and physical properties, they can be distinguished by the mass spectrometer. This allows for more accurate and precise measurement of the target analyte by correcting for variations during sample preparation and analysis. nih.govbohrium.com

Overview of Research Applications for Tizoxanide Glucuronide-d4 (Sodium)

The primary research application of Tizoxanide Glucuronide-d4 (Sodium) is as an internal standard for the quantitative analysis of tizoxanide and its glucuronide metabolite in biological matrices such as plasma. nih.gov This is crucial for pharmacokinetic studies that aim to determine the absorption, distribution, metabolism, and excretion of nitazoxanide.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common analytical technique used for this purpose. nih.govnih.gov In a typical LC-MS/MS method, a known amount of Tizoxanide Glucuronide-d4 is added to the biological sample. The sample is then processed and injected into the LC-MS/MS system. The instrument measures the ratio of the signal from the non-deuterated tizoxanide glucuronide to the signal from the deuterated internal standard. This ratio is then used to calculate the precise concentration of tizoxanide glucuronide in the original sample.

For example, a study developing an LC-MS/MS method for the simultaneous quantification of tizoxanide and tizoxanide glucuronide in mouse plasma would utilize a deuterated internal standard to ensure the accuracy and reliability of the results. nih.gov The table below illustrates the precursor-to-product ion transitions that might be used in such an assay for quantification.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Tizoxanide (T) | 264 | 217 |

| Tizoxanide Glucuronide (TG) | 440 | 264 |

Table 1: Example Precursor-to-Product Ion Transitions for LC-MS/MS Analysis. nih.gov

The development of robust analytical methods using deuterated standards like Tizoxanide Glucuronide-d4 is essential for advancing our understanding of nitazoxanide's therapeutic potential and for the development of new treatment strategies. nih.gov

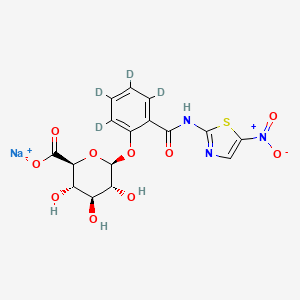

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H14N3NaO10S |

|---|---|

Molecular Weight |

467.4 g/mol |

IUPAC Name |

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate |

InChI |

InChI=1S/C16H15N3O10S.Na/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27;/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23);/q;+1/p-1/t9-,10-,11+,12-,15+;/m0./s1/i1D,2D,3D,4D; |

InChI Key |

HJXNHPDNJXKILF-LDVZUDBRSA-M |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=NC=C(S2)[N+](=O)[O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)[2H])[2H].[Na+] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |

Origin of Product |

United States |

Synthesis and Isotopic Labeling Methodologies for Tizoxanide Glucuronide D4 Sodium

Strategies for Deuterium (B1214612) Incorporation in Drug Metabolites

The substitution of hydrogen with its stable isotope, deuterium, is a widely employed strategy in drug development. This substitution can lead to a kinetic isotope effect, where the increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This enhanced bond strength can slow the rate of metabolic reactions that involve the cleavage of this bond, often leading to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of certain metabolites.

In the context of Tizoxanide (B1683187) glucuronide-d4, the four deuterium atoms are strategically placed on the phenyl ring of the Tizoxanide moiety. This placement is critical as it renders the labeled compound distinguishable from its endogenous counterpart by mass spectrometry without altering the fundamental chemical properties that govern its chromatographic behavior and ionization efficiency. The primary application of such a labeled metabolite is as an internal standard in quantitative bioanalysis, where its similar physicochemical properties to the analyte ensure that it behaves comparably during sample extraction, chromatography, and ionization, thus correcting for any variability in these processes.

Table 1: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Properties

| Property | Carbon-Hydrogen (C-H) | Carbon-Deuterium (C-D) |

| Bond Dissociation Energy (approx.) | ~413 kJ/mol | ~420 kJ/mol |

| Vibrational Frequency (approx.) | ~3000 cm⁻¹ | ~2200 cm⁻¹ |

| Impact on Metabolism | Can be a site of metabolic attack | Slower cleavage can alter metabolic rate |

Chemical Synthesis Pathways for Tizoxanide Glucuronide-d4 (Sodium)

The chemical synthesis of Tizoxanide glucuronide-d4 (sodium) is a multi-step process that involves the initial synthesis of the deuterated parent molecule, Tizoxanide-d4, followed by the conjugation of a glucuronic acid moiety.

A plausible synthetic route commences with a commercially available deuterated precursor, salicylic acid-d4. The synthesis can be conceptually divided into two key stages: the formation of the amide bond to create Tizoxanide-d4 and the subsequent glucuronidation.

Stage 1: Synthesis of Tizoxanide-d4

The synthesis of Tizoxanide-d4 can be achieved through the amidation of salicylic acid-d4 with 2-amino-5-nitrothiazole. A common method for this transformation involves the activation of the carboxylic acid group of salicylic acid-d4, for example, by converting it to an acyl chloride, followed by reaction with the amino group of 2-amino-5-nitrothiazole.

Table 2: Plausible Reaction Scheme for Tizoxanide-d4 Synthesis

| Step | Reactants | Reagents | Product |

| 1 | Salicylic acid-d4, 2-amino-5-nitrothiazole | Amide coupling agents (e.g., DCC, EDC) or conversion to acyl chloride (e.g., SOCl₂) followed by amine addition | Tizoxanide-d4 |

Stage 2: Glucuronidation of Tizoxanide-d4

Following the synthesis of Tizoxanide-d4, the glucuronic acid moiety is introduced. The Koenigs-Knorr reaction is a classic and effective method for the formation of glycosidic bonds, particularly for the O-glucuronidation of phenols. nih.gov This reaction typically involves the use of a protected glucuronyl halide, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, which reacts with the phenolic hydroxyl group of Tizoxanide-d4 in the presence of a promoter, often a silver or mercury salt. nih.govwikipedia.org The protecting groups on the glucuronic acid are subsequently removed to yield the final product. The final step involves the conversion of the carboxylic acid to its sodium salt.

Table 3: Plausible Reaction Scheme for Tizoxanide Glucuronide-d4 (Sodium) Synthesis

| Step | Reactants | Reagents | Product |

| 2 | Tizoxanide-d4, Protected glucuronyl bromide | Koenigs-Knorr conditions (e.g., Ag₂O, Ag₂CO₃) | Protected Tizoxanide glucuronide-d4 |

| 3 | Protected Tizoxanide glucuronide-d4 | Base (e.g., NaOH or NaOMe) for deprotection and salt formation | Tizoxanide glucuronide-d4 (sodium) |

Enzymatic Glucuronidation and Deuterium Labeling Approaches

In vivo, the glucuronidation of Tizoxanide is an enzymatic process catalyzed by UDP-glucuronosyltransferases (UGTs). Studies have identified that UGT1A1 and UGT1A8 are the primary isoforms responsible for the glucuronidation of Tizoxanide in humans. nih.govbldpharm.com This knowledge can be leveraged for the in vitro enzymatic synthesis of Tizoxanide glucuronide-d4.

This approach involves incubating Tizoxanide-d4 with a source of UGT enzymes, such as human liver microsomes or recombinant UGT isoforms (specifically UGT1A1 or UGT1A8), in the presence of the co-factor uridine diphosphate glucuronic acid (UDPGA). The enzymatic reaction offers high stereoselectivity, typically yielding the β-glucuronide, which is the natural configuration.

While this method is highly specific, scaling up to produce larger quantities can be challenging and costly compared to chemical synthesis. Therefore, it is often employed for producing smaller amounts of the metabolite for use as an analytical standard. The presence of deuterium on the phenyl ring is not expected to significantly alter the substrate recognition by the UGT enzymes, as this part of the molecule is distal to the site of glucuronidation (the phenolic hydroxyl group).

Table 4: Key Components for Enzymatic Synthesis of Tizoxanide Glucuronide-d4

| Component | Function |

| Tizoxanide-d4 | Substrate |

| Human Liver Microsomes or recombinant UGT1A1/UGT1A8 | Enzyme source |

| Uridine Diphosphate Glucuronic Acid (UDPGA) | Co-factor (glucuronic acid donor) |

| Buffer solution (e.g., phosphate buffer) | Maintains optimal pH for enzyme activity |

Analytical Characterization of Deuterated Metabolites in Synthetic Development

The rigorous analytical characterization of Tizoxanide glucuronide-d4 (sodium) is essential to confirm its identity, purity, and the location and extent of deuterium incorporation. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed.

Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of deuterated compounds. For Tizoxanide glucuronide-d4, a clear mass shift of +4 Da would be expected compared to the non-deuterated analog. In tandem MS, specific precursor-to-product ion transitions can be monitored. Based on published data for the non-deuterated compounds, the expected transitions for the deuterated analog can be predicted. nih.govresearchgate.net

Table 5: Predicted Mass Spectrometry Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Tizoxanide | 266 | 121 |

| Tizoxanide-d4 | 270 | 125 |

| Tizoxanide glucuronide | 442 | 266 |

| Tizoxanide glucuronide-d4 | 446 | 270 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the molecule and the position of the deuterium labels. In the ¹H NMR spectrum of Tizoxanide glucuronide-d4, the signals corresponding to the four protons on the phenyl ring would be absent, providing definitive evidence of successful deuteration at these positions. The remaining proton signals, such as those on the thiazole ring and the glucuronic acid moiety, would be consistent with the expected structure. While ¹³C NMR can also be used, the primary confirmation of deuteration comes from the absence of signals in the ¹H NMR spectrum. The successful synthesis and characterization of the S- and N-glucuronides of a different compound, tanaproget, highlights the utility of NMR in unambiguously determining the site of glucuronidation when it is not apparent from mass spectrometry data alone. nih.gov

Advanced Analytical Methodologies for the Quantification of Tizoxanide Glucuronide and Its Deuterated Analogues

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Tizoxanide (B1683187) Glucuronide-d4 (Sodium)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of Tizoxanide glucuronide and its deuterated forms in biological samples. This technique offers unparalleled selectivity and sensitivity, allowing for the direct measurement of the glucuronide conjugate without the need for chemical or enzymatic hydrolysis, which can introduce variability. scispace.com

Method Development and Optimization for Biological Matrices (e.g., plasma, tissue homogenates)

Developing a reliable LC-MS/MS method requires careful optimization of sample preparation and chromatographic conditions to ensure accuracy and reproducibility. For biological matrices such as plasma and tissue homogenates, sample preparation is a critical step to remove interfering substances like proteins and phospholipids.

Sample Preparation: A common and effective technique for plasma samples is protein precipitation. researchgate.net This method involves adding a solvent like acetonitrile to the plasma, which denatures and precipitates the proteins, leaving the analytes of interest in the supernatant for analysis. researchgate.netnih.gov For more complex matrices or when lower detection limits are required, liquid-liquid extraction (LLE) may be employed to further clean the sample. ijper.org

Chromatographic Separation: Chromatographic separation is typically achieved using reverse-phase columns, such as a C18 column. researchgate.netnih.gov A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate) is often used to effectively separate Tizoxanide glucuronide from its parent compound, tizoxanide, and other endogenous matrix components. researchgate.netnih.gov The use of formic acid in the mobile phase can aid in the protonation of the analytes, improving ionization efficiency. researchgate.net

| Parameter | Typical Condition | Reference |

|---|---|---|

| Sample Preparation | Acetonitrile-induced protein precipitation | researchgate.netnih.gov |

| Analytical Column | C18 Reverse-Phase Column | researchgate.netnih.gov |

| Mobile Phase | Acetonitrile and Ammonium Formate Buffer with Formic Acid | researchgate.net |

| Elution Mode | Gradient Elution | researchgate.netnih.gov |

Role of Tizoxanide Glucuronide-d4 (Sodium) as an Internal Standard in LC-MS/MS

The use of a stable isotope-labeled internal standard (SIL-IS) is paramount in quantitative bioanalysis to correct for variability during sample processing and analysis. Tizoxanide-d4 (TIZ-D4), the deuterated analogue of tizoxanide, is frequently used as an internal standard in assays measuring tizoxanide. nih.gov Similarly, Tizoxanide glucuronide-d4 serves as the ideal internal standard for the quantification of Tizoxanide glucuronide.

A SIL-IS is considered the "gold standard" because it has nearly identical chemical and physical properties to the analyte. It co-elutes with the target analyte during chromatography and exhibits similar ionization efficiency in the mass spectrometer's ion source. nih.gov This co-behavior allows it to accurately compensate for variations in sample extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, thereby ensuring the highest degree of accuracy and precision in the final quantitative results. nih.govnih.govcam.ac.uk

Detection Modes and Ion Transitions for Isotopic Quantification

For quantification, a triple quadrupole mass spectrometer is typically operated in the multiple reaction-monitoring (MRM) mode. researchgate.netnih.gov This mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and its internal standard. Electrospray ionization (ESI) is a common ionization source, and for tizoxanide and its glucuronide, it is often operated in negative ion mode. researchgate.netnih.gov

In MRM analysis, the precursor ion (the molecular ion of the compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole. This process filters out chemical noise and interferences, leading to a highly specific signal. Research has established specific ion transitions for the simultaneous quantification of tizoxanide (T) and tizoxanide glucuronide (TG). researchgate.netnih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Tizoxanide (T) | 264 | 217 | researchgate.netnih.gov |

| Tizoxanide Glucuronide (TG) | 440 | 264 | researchgate.netnih.gov |

For Tizoxanide glucuronide-d4, the precursor and product ions would be shifted by +4 mass units, allowing for simultaneous and distinct detection. A notable phenomenon is the potential for in-source collision-induced dissociation, where the glucuronide metabolite can convert back to the parent drug within the ion source, a factor that must be chromatographically resolved or accounted for during method development. researchgate.netnih.gov

Matrix Effect Assessment and Mitigation Strategies in LC-MS/MS

The matrix effect is a phenomenon where co-eluting endogenous components from the biological sample affect the ionization efficiency of the target analyte, leading to either ion suppression or enhancement. nih.gov This can compromise the accuracy and precision of the analytical method. Therefore, a thorough assessment of the matrix effect is a critical component of method validation. nih.gov

Assessment: The matrix effect is typically evaluated by comparing the peak response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution. biorxiv.org Regulatory guidelines often require that the signal from endogenous interferences be no more than 20% of the signal at the lower limit of quantification (LLOQ). biorxiv.org In a validated assay for tizoxanide, the matrix effect was deemed not to interfere, with the endogenous signal falling below 7% in all tested matrices, including human and mouse plasma. biorxiv.org

Mitigation Strategies:

Optimized Sample Cleanup: Implementing robust sample preparation procedures, such as protein precipitation or liquid-liquid extraction, helps to remove many of the interfering matrix components. nih.gov

Chromatographic Separation: Adjusting the chromatographic method to separate the analyte from co-eluting matrix components is another effective strategy. nih.gov

Use of a SIL-IS: The most effective way to compensate for unpredictable matrix effects is the use of a co-eluting stable isotope-labeled internal standard like Tizoxanide glucuronide-d4. nih.gov Because the SIL-IS is affected by the matrix in the same way as the analyte, the ratio of their responses remains constant, ensuring accurate quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Techniques

While LC-MS/MS is the preferred method for its sensitivity, High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is also a viable technique for the determination of tizoxanide, the parent compound of Tizoxanide glucuronide. oup.comoup.com These methods, while potentially lacking the sensitivity needed for some pharmacokinetic studies, are robust and widely accessible. nih.gov

A validated HPLC method for tizoxanide in human plasma, urine, and breast milk has been developed. oup.comoup.com This method utilizes a different chromatographic stationary phase and mobile phase composition compared to typical LC-MS/MS methods to achieve the desired separation and detection.

| Parameter | Condition | Reference |

|---|---|---|

| Column | CN (Cyanopropyl) column | oup.comoup.com |

| Mobile Phase | Acetonitrile, 12mM Ammonium Acetate, and Diethylamine (30:70:0.1 v/v/v), pH 4.0 | oup.comoup.com |

| Flow Rate | 1.5 mL/min | oup.comoup.com |

| Detection | UV at 260 nm | oup.comoup.com |

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry

Ultra-High Performance Liquid Chromatography (UHPLC) represents an evolution of conventional HPLC, utilizing columns packed with sub-2-µm particles. This technology provides significant advantages, including higher separation efficiency, improved resolution, and substantially faster analysis times. lcms.cz When coupled with tandem mass spectrometry (UHPLC-MS/MS), it offers a powerful platform for high-throughput bioanalysis. researchgate.netnih.gov

UHPLC-MS/MS methods have been successfully developed for the quantification of tizoxanide in various biological matrices, including human plasma and rat brain tissue. researchgate.netresearchgate.net These methods leverage the speed and resolution of UHPLC to rapidly separate tizoxanide and its glucuronide from endogenous interferences before sensitive detection by MS/MS. researchgate.netnih.gov The separation is often performed on advanced column chemistries, such as the Waters XBridge® BEH C18, which is designed for stability across a wide pH range. researchgate.netresearchgate.net The ability of UHPLC-MS/MS to resolve signals from free tizoxanide and those resulting from the in-source dissociation of Tizoxanide glucuronide is a key advantage for accurate quantification. nih.gov

Method Validation Parameters in Bioanalytical Research

The validation of bioanalytical methods is crucial for ensuring the reliability and accuracy of results in pharmacokinetic and metabolic studies. For Tizoxanide glucuronide and its deuterated analogue, Tizoxanide glucuronide-d4, robust analytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed and validated according to stringent regulatory guidelines. These validation processes assess several key parameters to guarantee the method's performance in complex biological matrices such as plasma.

Linearity and Calibration Range Determination

The linearity of an analytical method establishes the relationship between the instrumental response and the known concentration of the analyte. For the quantification of tizoxanide glucuronide, linearity is typically evaluated by preparing a series of calibration standards in the relevant biological matrix and analyzing them. The resulting data are then used to construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear relationship is demonstrated if the data points are well-fitted by a straight line, which is confirmed by a high coefficient of determination (r²), typically greater than 0.99.

In a study developing an LC-MS/MS method for the simultaneous quantification of tizoxanide and tizoxanide glucuronide in mouse plasma, the method was found to be linear for tizoxanide glucuronide over the concentration range of 5.0-1000.0 ng/mL. nih.govresearchgate.net Similarly, another validated LC-MS/MS assay for tizoxanide demonstrated linearity from 15.6 ng/mL to 1000 ng/mL. researchgate.netnih.gov A UPLC-MS/MS method for the selective quantification of tizoxanide in human plasma was linear between 0.1 and 10 µg/ml. researchgate.net

Table 1: Linearity and Calibration Range for Tizoxanide Glucuronide and Tizoxanide

| Analyte | Matrix | Calibration Range | Coefficient of Determination (r²) |

| Tizoxanide Glucuronide | Mouse Plasma | 5.0 - 1000.0 ng/mL | > 0.99 |

| Tizoxanide | Mouse Plasma | 1.0 - 500.0 ng/mL | > 0.99 |

| Tizoxanide | Human Plasma | 0.1 - 10 µg/mL | Not Specified |

| Tizoxanide | Multiple Matrices | 15.6 - 1000 ng/mL | Not Specified |

Accuracy and Precision Assessments

Accuracy and precision are fundamental parameters in bioanalytical method validation, ensuring that the measured values are close to the true values and are reproducible. Accuracy is expressed as the percentage of the measured concentration to the nominal concentration, while precision is typically reported as the relative standard deviation (RSD). These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range, on the same day (intra-day) and on different days (inter-day).

For the simultaneous quantification of tizoxanide and tizoxanide glucuronide, the intra- and inter-day precision and accuracy of the QC samples at low, medium, and high concentrations showed an RSD of less than 13.2%, with accuracy values ranging from -9.6% to 9.3%. researchgate.net Another study on tizoxanide quantification in multiple matrices reported that the inter-assay accuracy fell below 15% (range -13.5% to -2.2%) and precision was also below 15% (range 0.9% to 5.4%) at all concentrations. nih.gov The mean intra-assay variance in accuracy and precision was -3.1% and 3.6%, respectively. nih.gov According to FDA guidelines, the acceptance criteria for accuracy and precision are generally within ±15% (±20% for the LLOQ).

Table 2: Accuracy and Precision Data for Tizoxanide Glucuronide and Tizoxanide

| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Tizoxanide Glucuronide | Low, Medium, High | < 13.2 | < 13.2 | -9.6 to 9.3 | -9.6 to 9.3 |

| Tizoxanide | Low, Medium, High | 3.6 (mean) | 0.9 - 5.4 | -3.1 (mean) | -13.5 to -2.2 |

Sensitivity (LLOQ, LOD) in Complex Biological Samples

The sensitivity of a bioanalytical method is determined by its lower limit of quantification (LLOQ) and limit of detection (LOD). The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise.

In the LC-MS/MS method for tizoxanide and tizoxanide glucuronide in mouse plasma, the LLOQ for tizoxanide glucuronide was established at 5.0 ng/mL. nih.govresearchgate.net For tizoxanide, a separate validated assay reported an LLOQ of 15.6 ng/mL. researchgate.netnih.gov Another method for tizoxanide reported a limit of detection of 0.0410 µg/mL and a limit of quantification of 0.1242 µg/mL. researchgate.net These levels of sensitivity are crucial for accurately characterizing the pharmacokinetic profile of these compounds, especially at later time points when concentrations are low.

Table 3: Sensitivity Parameters for Tizoxanide Glucuronide and Tizoxanide

| Analyte | Parameter | Value | Matrix |

| Tizoxanide Glucuronide | LLOQ | 5.0 ng/mL | Mouse Plasma |

| Tizoxanide | LLOQ | 15.6 ng/mL | Multiple Matrices |

| Tizoxanide | LOD | 0.0410 µg/mL | Not Specified |

| Tizoxanide | LOQ | 0.1242 µg/mL | Not Specified |

Selectivity and Specificity Considerations

Selectivity and specificity are critical to ensure that the analytical method can differentiate and quantify the analyte of interest without interference from other components in the biological matrix, such as endogenous substances, metabolites, or co-administered drugs. In LC-MS/MS methods, selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection using specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.

For the analysis of tizoxanide glucuronide, the precursor-to-product ion transition m/z 440 → m/z 264 is typically used for quantification. nih.govresearchgate.net The specificity of the method is demonstrated by analyzing blank matrix samples to ensure no significant interfering peaks are present at the retention time of the analyte and internal standard. According to FDA guidelines, the response of any interfering peaks in a blank sample should be no more than 20% of the response of the LLOQ. nih.gov The use of a deuterated internal standard like Tizoxanide glucuronide-d4 is highly advantageous as it co-elutes with the analyte and experiences similar matrix effects, thereby improving the accuracy and precision of the quantification.

Chromatographic Separation Principles for Tizoxanide Glucuronide and Related Compounds

The successful separation of tizoxanide glucuronide and its related compounds from endogenous components in biological samples is a prerequisite for accurate quantification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for this purpose.

In a typical LC-MS/MS method, a C18 or C8 column is used as the stationary phase. nih.govresearchgate.net The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, often containing a small amount of an acid like formic acid or a salt like ammonium formate to improve peak shape and ionization efficiency. nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to achieve optimal separation of compounds with different polarities and to reduce the analysis time.

For instance, one method utilized a C18 column with a mobile phase of acetonitrile and 5 mM ammonium formate buffer containing 0.05% formic acid, with a gradient elution. nih.govresearchgate.net Another approach for tizoxanide used a mobile phase composed of acetonitrile and 50 mM ammonium acetate buffer. researchgate.net The choice of the stationary phase, mobile phase composition, and gradient profile are all critical parameters that are optimized during method development to ensure good resolution, symmetrical peak shapes, and a short run time for high-throughput analysis.

Metabolic Pathway Elucidation of Tizoxanide Glucuronide in Preclinical Models

In Vitro Metabolic Studies Using Hepatic and Intestinal Microsomes

The transformation of tizoxanide (B1683187) into tizoxanide glucuronide is a crucial step in its metabolism, primarily occurring in the liver and small intestine. nih.gov This process, known as glucuronidation, involves the attachment of a glucuronic acid molecule to tizoxanide, which increases its water solubility and facilitates its excretion from the body. nih.govwikipedia.org Studies using microsomes—small vesicles derived from the endoplasmic reticulum of liver and intestinal cells—have been instrumental in understanding this metabolic pathway.

Species-Specific Glucuronidation Kinetics (e.g., human, monkey, dog, rat, mouse)

The rate and efficiency of tizoxanide glucuronidation show significant variation across different species. nih.gov In vitro studies using liver and intestinal microsomes have demonstrated these species-specific differences in enzyme kinetics. nih.govnih.gov

The kinetics of tizoxanide glucuronidation in liver and intestinal microsomes were found to follow either the Michaelis-Menten or a biphasic model, with notable differences in intrinsic clearance (CLint) among species. nih.gov In liver microsomes, rats and mice showed the highest clearance rates. nih.gov For intestinal microsomes, mice and rats again demonstrated the highest clearance. nih.gov These findings highlight extensive species-dependent differences in the glucuronidation of tizoxanide. nih.gov

Interactive Table: Species Comparison of Tizoxanide Glucuronidation Clearance

Below is a summary of the relative intrinsic clearance (CLint) of tizoxanide glucuronidation in liver and intestinal microsomes from various species.

| Species | Liver Microsomes (Relative CLint) | Intestinal Microsomes (Relative CLint) |

| Human | Moderate | Moderate |

| Monkey | Moderate | Low |

| Dog | Low | Low |

| Rat | Highest | High |

| Mouse | High | Highest |

This table provides a qualitative comparison based on reported findings. nih.gov

Identification of Responsible UDP-Glucuronosyltransferase (UGT) Isoforms (e.g., UGT1A1, UGT1A8)

The enzymatic process of glucuronidation is carried out by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). wikipedia.orgmedlineplus.gov Identifying the specific UGT isoforms responsible for metabolizing a compound is key to predicting its metabolic fate and potential drug interactions. nih.gov

For tizoxanide in humans, research has pinpointed specific UGTs as the primary catalysts. Among the various human UGT isoforms tested, UGT1A1 and UGT1A8 showed significant activity in forming tizoxanide glucuronide. nih.gov UGT1A1 is a major enzyme in the liver, responsible for the glucuronidation of a wide array of substances, including bilirubin. medlineplus.govuniprot.orgwikipedia.org UGT1A8 is predominantly expressed in the gastrointestinal tract. nih.govnih.gov The involvement of both these isoforms suggests that the metabolism of tizoxanide occurs significantly in both the liver and the intestine in humans. nih.gov

Enzymatic Inhibition Studies Affecting Glucuronidation

To further confirm the roles of specific UGT isoforms, enzymatic inhibition studies are conducted. These studies use known inhibitors of certain UGTs to see if they block the metabolism of the compound .

In studies with human liver and intestinal microsomes, the glucuronidation of tizoxanide was inhibited in a dose-dependent manner by estradiol (B170435) and emodin (B1671224). nih.gov Emodin demonstrated a particularly strong inhibitory effect in intestinal microsomes. nih.gov Estradiol is a known substrate and inhibitor of UGT1A1, while emodin can inhibit UGT1A8. nih.gov These inhibition results provide further evidence that UGT1A1 and UGT1A8 are the main contributors to the metabolism and elimination of tizoxanide in humans. nih.gov

In Vivo Metabolism and Distribution in Animal Models (e.g., mice, rats, goats, hamsters)

Following in vitro characterization, the metabolism and distribution of tizoxanide and its glucuronide are examined in living animal models to understand their behavior in a whole biological system.

Quantification of Tizoxanide Glucuronide in Animal Plasma and Tissues

Accurate measurement of tizoxanide and its metabolites in biological samples is essential for pharmacokinetic studies. nih.gov Various analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed and validated for this purpose. nih.govnih.govlstmed.ac.uk These methods allow for the precise quantification of tizoxanide in different matrices, including plasma and various tissues from animal models. nih.govlstmed.ac.uk

Validated assays have been established for quantifying tizoxanide in mouse plasma with a lower limit of quantification (LOQ) of 0.97 ng/mL in matrices like plasma, lung, liver, and heart. nih.gov Another method was validated for goat feces with a limit of detection of 5 ng/g. nih.gov For rats, a highly sensitive UHPLC-MS/MS method was developed to quantify tizoxanide in both plasma and brain tissue, with dynamic ranges of 5-1000 ng/mL and 0.2-50 ng/g, respectively. nih.gov

Tissue Distribution and Brain Penetration Studies of Tizoxanide and its Metabolites in Animal Models

Understanding where a drug and its metabolites travel in the body is crucial. plos.org Studies in rats have specifically investigated the distribution of tizoxanide, including its ability to cross the blood-brain barrier.

An application of the sensitive UHPLC-MS/MS method in rats revealed that after administration of nitazoxanide (B1678950), tizoxanide was detectable in the brain. nih.gov The brain-to-plasma ratio of tizoxanide was found to range from 3.16% to 26.86% within one hour of administration. nih.gov This indicates that while tizoxanide can penetrate the brain, its concentration is significantly lower than in the plasma. nih.gov In silico predictions also suggest that the parent drug, nitazoxanide, does not readily permeate the blood-brain barrier. mdpi.com The distribution to other tissues like the jejunum, adipose tissue, and liver has also been noted for other compounds, highlighting that metabolites can be broadly distributed. plos.org

Excretion Pathways of Tizoxanide Glucuronide in Animal Systems

Tizoxanide glucuronide is a principal metabolite of nitazoxanide, formed through the process of glucuronidation. scispace.comnih.gov Its elimination from the body occurs through various excretion pathways, primarily urine and bile, with notable variations observed across different animal species. acanthusresearch.comkcasbio.com

In rats and pigs, glucuronidation represents a major metabolic pathway for tizoxanide. nih.gov Studies involving goats have identified tizoxanide glucuronide as the predominant metabolite in plasma, where its formation facilitates increased drug excretion. acanthusresearch.com Research using radiolabeled nitazoxanide in healthy human subjects has also confirmed that tizoxanide glucuronide is the main chemical species found in plasma, urine, and bile. kcasbio.com

The investigation of excretion pathways in preclinical animal models is crucial for understanding the likely routes of elimination in humans. escholarship.orgdntb.gov.ua Although there are interspecies differences, data from these models provide valuable insights into whether a compound is likely to be cleared by the kidneys or through hepatic routes, such as metabolism and biliary excretion. escholarship.orghilarispublisher.com The study of tizoxanide glucuronidation kinetics in the liver and intestinal microsomes of mice, rats, dogs, and monkeys has revealed species-specific differences in intrinsic clearance, highlighting the diverse roles of UDP-glucuronosyltransferase (UGT) enzymes in its metabolism and elimination across species. scispace.comnih.gov

The following table summarizes the key findings regarding the metabolic pathways and excretion of tizoxanide glucuronide in various preclinical models.

| Animal Model | Primary Metabolic Pathway | Key Findings |

| Rats | Glucuronidation, Acetylation | Glucuronidation is a main metabolic pathway. nih.gov Rats exhibit high intrinsic clearance values for tizoxanide glucuronidation in both liver and intestinal microsomes. scispace.comnih.gov |

| Pigs | Glucuronidation, Acetylation | Glucuronidation is identified as a main metabolic pathway. nih.gov |

| Chickens | Sulfation, Acetylation | In contrast to mammals, sulfation is a major metabolic pathway, indicating significant interspecies variation. nih.gov |

| Goats | Glucuronidation | Tizoxanide glucuronide is the major metabolite found in plasma, and its formation enhances overall drug excretion. acanthusresearch.com |

| Mice | Glucuronidation | Mice show the highest intrinsic clearance values for tizoxanide glucuronidation in liver and intestinal microsomes among the species tested. scispace.comnih.gov |

| Monkeys | Glucuronidation | Subject to glucuronidation, with species-specific kinetics. scispace.comnih.gov |

| Dogs | Glucuronidation | Subject to glucuronidation, with species-specific kinetics. scispace.comnih.gov |

Role of Tizoxanide Glucuronide-d4 (Sodium) in Metabolic Stability Assessments

In the field of drug discovery and development, in vitro metabolic stability assays are fundamental for predicting a drug candidate's behavior in vivo. nuvisan.com These assays typically measure the rate at which a compound is metabolized by liver preparations, such as microsomes or hepatocytes, over time. springernature.comresearchgate.net Accurate quantification of the parent compound and its metabolites is critical, and this is commonly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.comnih.gov

Tizoxanide glucuronide-d4 (sodium) is the deuterium-labeled form of tizoxanide glucuronide. The primary role of such stable isotope-labeled (SIL) compounds is to serve as internal standards in quantitative bioanalytical methods. acanthusresearch.comkcasbio.com In metabolic stability assessments, an ideal internal standard has chemical and physical properties that are nearly identical to the analyte being measured. researchgate.net

The use of a deuterated internal standard like Tizoxanide glucuronide-d4 is considered the gold standard for several reasons:

Correction for Matrix Effects : Biological samples (e.g., plasma, microsome incubates) are complex matrices that can interfere with the analysis by suppressing or enhancing the ionization of the analyte in the mass spectrometer. kcasbio.comresearchgate.net Because a SIL internal standard has a similar structure and co-elutes with the unlabeled analyte, it experiences similar matrix effects, allowing for accurate normalization of the signal and more reliable quantification. kcasbio.com

Improved Accuracy and Precision : By accounting for variability during sample preparation, extraction, and analysis, SIL internal standards significantly improve the reproducibility and accuracy of the assay. acanthusresearch.com This is crucial for determining key pharmacokinetic parameters like the metabolic half-life (t1/2) and intrinsic clearance (CLint) with confidence. nuvisan.commdpi.com

Enhanced Method Robustness : Regulatory agencies recognize the value of using SIL internal standards for robust and reliable bioanalytical methods. kcasbio.com Their use minimizes the risk of compromised assay performance due to unexpected interferences, which can be a problem when using structurally analogous but non-isotopically labeled internal standards. scispace.com

Therefore, Tizoxanide glucuronide-d4 (sodium) functions as a critical tool in metabolic stability assays designed to quantify the formation and degradation of tizoxanide glucuronide. It ensures that the data generated are accurate and reliable, which is essential for making informed decisions during the drug development process.

Application of Stable Isotopes in Pharmacological and Toxicological Research Non Clinical

Isotopic Tracing for Mechanistic Pharmacokinetic Studies in Animal Models

Isotopic tracing with stable labeled compounds provides a sophisticated method for elucidating the complex pharmacokinetic behaviors of new chemical entities in preclinical animal models. The replacement of hydrogen with deuterium (B1214612) can sometimes lead to a kinetic isotope effect (KIE), where the heavier C-D bond is broken more slowly than a C-H bond during metabolic reactions. nih.govresearchgate.net Researchers can leverage this effect to investigate specific metabolic pathways.

These studies are critical for understanding species differences in metabolism and for projecting human pharmacokinetics from animal data. nih.gov While Tizoxanide (B1683187) glucuronide-d4 is itself a metabolite, the principles of isotopic tracing are applied to its parent drug, Nitazoxanide (B1678950), to understand its metabolic fate. Deuterated versions of parent drugs are often synthesized to probe which enzymes are involved in their clearance and whether altering a specific metabolic step could modify the drug's pharmacokinetic profile. researchgate.netplos.org

Table 1: Research Findings on Deuterium Isotope Effects in Pharmacokinetics

| Study Focus | Key Finding | Implication for Research | Reference |

|---|---|---|---|

| Metabolic Switching | Deuteration at one metabolic site can redirect metabolism to other sites. | Allows for mapping of primary and secondary metabolic pathways. | plos.org |

| Kinetic Isotope Effect (KIE) | The C-D bond is stronger and breaks more slowly than the C-H bond, potentially slowing metabolism. | Can be used to enhance drug exposure and investigate the rate-limiting steps in a drug's clearance. | semanticscholar.orgnih.gov |

| System-Dependent Effects | The pharmacokinetic outcome of deuteration depends on the specific enzymes involved and the drug's primary clearance mechanism (metabolic vs. renal). | Highlights the need for a thorough understanding of a drug's disposition before applying deuteration strategies. | nih.govresearchgate.net |

Evaluation of Drug-Metabolite Relationships Using Deuterated Compounds

Understanding the formation, conversion, and elimination of metabolites is fundamental to pharmacology and toxicology. Deuterated compounds are exceptionally valuable for clarifying these drug-metabolite relationships. researchgate.net Tizoxanide glucuronide is the product of a two-step metabolic process: the parent drug, Nitazoxanide, is first rapidly hydrolyzed to its active metabolite, Tizoxanide, which is then conjugated with glucuronic acid to form Tizoxanide glucuronide. drugbank.comnih.govwikipedia.org

Tizoxanide glucuronide-d4 can be used as an analytical standard to accurately quantify the formation of the glucuronide metabolite in preclinical systems. In a typical experiment, the non-labeled parent drug is administered to an animal model, and biological samples (such as plasma or urine) are collected over time. By adding a known amount of Tizoxanide glucuronide-d4 to these samples as an internal standard, researchers can use LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to build a precise concentration-time profile of the endogenously produced Tizoxanide glucuronide.

Stable Isotope Dilution Assays in Quantitative Research

Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for quantitative bioanalysis due to its superior accuracy and precision. nih.govwikipedia.org This methodology is particularly powerful when combined with mass spectrometry. Tizoxanide glucuronide-d4 (sodium) is designed specifically for use in SIDA.

The core principle of SIDA involves adding a known quantity of the isotopically labeled standard (e.g., Tizoxanide glucuronide-d4) to an unknown biological sample containing the analyte of interest (unlabeled Tizoxanide glucuronide). tum.de The labeled standard, being chemically identical to the analyte, experiences the same processing variations, such as extraction inefficiencies, ion suppression, or matrix effects during LC-MS/MS analysis. researchgate.net

Because the mass spectrometer can distinguish between the labeled standard and the unlabeled analyte based on their mass-to-charge ratio (m/z), quantification is based on the ratio of their respective signals, not on the absolute signal intensity. wikipedia.org This ratiometric measurement inherently corrects for analytical variability, leading to highly reliable and reproducible results. nih.govtum.de

Table 2: Principle of Stable Isotope Dilution Assay (SIDA)

| Step | Action | Rationale | Result |

|---|---|---|---|

| 1. Spiking | A precise, known amount of Tizoxanide glucuronide-d4 (Internal Standard, IS) is added to a biological sample. | The IS is introduced at the earliest stage to undergo the same sample preparation steps as the analyte. | The sample now contains the unknown amount of native analyte and a known amount of IS. |

| 2. Extraction | The analyte and IS are extracted from the biological matrix (e.g., plasma). | Both compounds experience identical losses during extraction due to their identical chemical properties. | The ratio of analyte to IS remains constant despite any sample loss. |

| 3. Analysis | The sample is analyzed by LC-MS/MS, which separates and detects the analyte and IS based on their different masses. | The instrument measures the signal response for both the unlabeled analyte and the d4-labeled IS. | A response ratio (Analyte Signal / IS Signal) is obtained. |

| 4. Quantification | The response ratio is compared to a calibration curve (prepared with known concentrations of analyte and a fixed concentration of IS). | The ratio directly correlates to the concentration of the analyte. | The original concentration of Tizoxanide glucuronide in the sample is accurately determined. |

Investigational Studies on Drug Absorption, Distribution, and Elimination (ADME) in Preclinical Systems

Investigating the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug candidate is a cornerstone of preclinical development. alfa-chemistry.com While radioactive isotopes like carbon-14 (B1195169) are often used for mass balance studies to track the total drug-related material, stable isotopes play a crucial and complementary role, especially in metabolite identification and quantification. researchgate.netnih.govresearchgate.net

The use of Tizoxanide glucuronide-d4 as an analytical standard is vital in the "M" (Metabolism) and "E" (Excretion) components of ADME studies for its parent drug, Nitazoxanide. After administering Nitazoxanide to an animal model, researchers collect various biological matrices like blood, urine, and feces to understand how the drug is processed and eliminated. nih.gov

By using Tizoxanide glucuronide-d4 in a stable isotope dilution assay, scientists can accurately quantify the amount of this specific metabolite in each matrix. nih.gov This allows them to determine the percentage of the administered dose that is converted to the glucuronide conjugate and to map its primary routes of excretion (e.g., via urine or bile into the feces). drugbank.com Such data are essential for building a complete picture of the drug's disposition and for identifying all major clearance pathways before moving a drug candidate into clinical trials. alfa-chemistry.com

Impurity Profiling and Reference Standard Applications

Tizoxanide (B1683187) Glucuronide-d4 (Sodium) as a Reference Standard for Quality Control and Method Validation

Tizoxanide Glucuronide-d4 (sodium salt) serves as a crucial isotopically labeled internal standard in the quality control and validation of analytical methods for its non-labeled counterpart, tizoxanide glucuronide, and the parent drug, nitazoxanide (B1678950). medchemexpress.comtlcstandards.com Its primary application lies in quantitative analysis, particularly in bioanalytical methods involving complex matrices like plasma, urine, and breast milk. nih.govnih.gov

The stability and high purity of this reference standard are paramount. lgcstandards.com Manufacturers provide a Certificate of Analysis (CoA) that details the compound's identity, purity, and other critical parameters, ensuring its suitability for its intended use. simsonpharma.com The use of such well-characterized standards, often compliant with pharmacopeial guidelines, allows laboratories to achieve a high degree of certainty in their analytical results, reducing the risk of errors that could lead to batch failures or product recalls. usp.org

Key Applications in Method Validation:

Accuracy and Precision: By adding a known concentration of the deuterated standard to samples, analysts can accurately quantify the target analyte, compensating for variations in sample preparation and instrument response.

Linearity and Range: It is used to establish the linear range of an assay, ensuring that the method provides proportional results over a specified concentration range. nih.gov

Specificity and Selectivity: The distinct mass of the d4-labeled compound allows for clear differentiation from the unlabeled analyte and other matrix components, particularly in mass spectrometry-based methods.

Stability Studies: It can be used to assess the stability of tizoxanide glucuronide under various storage and handling conditions.

A high-performance liquid chromatographic (HPLC) method has been optimized and validated for determining tizoxanide in human plasma, urine, and breast milk, demonstrating an assay range between 0.2 and 20 µg/mL. nih.gov The use of an internal standard like Tizoxanide Glucuronide-d4 (sodium) is fundamental to the validation of such methods according to guidelines like those from the International Council for Harmonisation (ICH). researchgate.net

Table 1: Representative Analytical Method Parameters

| Parameter | Specification |

| Analytical Technique | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govnih.gov |

| Column | CN column nih.gov |

| Mobile Phase | Acetonitrile-12mM ammonium (B1175870) acetate-diethylamine (30:70:0.1, v/v/v), buffered to pH 4.0 with acetic acid nih.gov |

| Flow Rate | 1.5 mL/min nih.gov |

| Detection | UV at 260 nm, Tandem Mass Spectrometry nih.govnih.gov |

| Internal Standard | Nifuroxazide (in some HPLC-UV methods), Tizoxanide Glucuronide-d4 (sodium) (ideal for LC-MS/MS) nih.gov |

| Assay Range | 0.2 and 20 µg/mL for tizoxanide in biological fluids nih.gov |

Role in Impurity Detection and Quantification in Related Compounds

The manufacturing process and degradation of nitazoxanide can lead to the formation of various impurities. Tizoxanide, the primary active metabolite of nitazoxanide, and its subsequent metabolite, tizoxanide glucuronide, are key compounds of interest. pharmaffiliates.comnih.gov Tizoxanide Glucuronide-d4 (sodium) plays a vital role in the accurate detection and quantification of the corresponding unlabeled impurity in drug substances and formulations.

Isotope dilution mass spectrometry (IDMS) is a powerful technique that utilizes isotopically labeled standards for precise quantification. In this approach, a known amount of Tizoxanide Glucuronide-d4 (sodium) is added to the sample. The ratio of the unlabeled tizoxanide glucuronide to the labeled standard is then measured by a mass spectrometer. This ratio allows for highly accurate calculation of the impurity's concentration, as it is independent of sample matrix effects and extraction efficiency.

A rapid and specific LC-MS/MS method has been developed for the simultaneous quantification of tizoxanide and tizoxanide glucuronide in mouse plasma, highlighting the importance of such analytical techniques in metabolic studies. nih.gov The study of tizoxanide glucuronidation has also been explored across different species, identifying the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for its formation in humans. nih.gov

Table 2: Common Impurities of Nitazoxanide

| Compound Name | CAS Number | Molecular Formula | Role |

| Nitazoxanide | 55981-09-4 | C12H9N3O5S | Active Pharmaceutical Ingredient |

| Tizoxanide | 173903-47-4 | C10H7N3O4S | Active Metabolite, Impurity tlcstandards.com |

| Tizoxanide Glucuronide Sodium Salt | 221287-83-8 | C16H14N3NaO10S | Metabolite, Impurity pharmaffiliates.com |

| Nitazoxanide Related Compound A | 121-66-4 | C3H3N3O2S | Impurity sigmaaldrich.com |

| Tizoxanide sulfate | 1391053-06-7 | C10H7N3O7S2 | Metabolite, Impurity pharmaffiliates.com |

Traceability and Pharmacopeial Compliance in Analytical Standards

The reliability of analytical measurements is underpinned by the concept of traceability—an unbroken chain of comparisons to a national or international standard. Reference standards for pharmaceutical analysis, including Tizoxanide Glucuronide-d4 (sodium), are often produced to meet the stringent requirements of pharmacopeias such as the United States Pharmacopeia (USP). usp.orgsigmaaldrich.com

USP reference standards are highly characterized and are used to ensure the identity, strength, quality, and purity of medicines. usp.org The use of a reference standard like Tizoxanide Glucuronide-d4 (sodium) that is traceable to a pharmacopeial standard provides confidence in the analytical data generated. tlcstandards.comlgcstandards.com This is crucial for regulatory submissions and for ensuring that pharmaceutical products meet the required quality specifications.

Suppliers of these standards provide comprehensive documentation, including a Certificate of Analysis, which supports the traceability of the material. simsonpharma.com This documentation is essential for laboratory audits and for demonstrating compliance with Good Manufacturing Practices (GMP). The availability of well-characterized, pharmacopeia-compliant reference standards is a cornerstone of a robust quality management system in the pharmaceutical industry.

Future Research Directions and Methodological Advancements

Integration of Omics Technologies (e.g., Metabolomics) with Deuterated Standards

The burgeoning field of "omics," particularly metabolomics, stands to gain significantly from the integration of deuterated standards like Tizoxanide (B1683187) glucuronide-d4. Omics technologies are increasingly utilized to discover non-invasive biomarkers for various diseases and to understand complex biological responses. nih.gov In metabolomics, which involves the comprehensive study of small molecule metabolites, stable isotope-labeled compounds are indispensable for accurate quantification and pathway analysis. nih.govisotope.com

The use of a deuterated standard such as Tizoxanide glucuronide-d4 serves as an ideal internal standard in mass spectrometry-based metabolomics platforms. aptochem.com Because it co-elutes with the unlabeled (endogenous) Tizoxanide glucuronide but is distinguishable by its higher mass, it can correct for variations in sample extraction, injection volume, and ionization efficiency. aptochem.comkcasbio.com This normalization is crucial for minimizing analytical variability and ensuring the reliability of quantitative data, which is paramount when comparing metabolic profiles across different experimental conditions or patient groups. kcasbio.com

Future research will likely focus on applying these integrated approaches to:

Elucidate Drug Metabolism Pathways: By using Tizoxanide glucuronide-d4 as a tracer, researchers can more accurately map the metabolic fate of nitazoxanide (B1678950) and identify any previously unknown or minor metabolites.

Investigate Drug-Drug Interactions: Metabolomics studies incorporating the deuterated standard can provide a detailed view of how co-administered drugs affect the glucuronidation of tizoxanide, offering insights into potential drug-drug interactions.

Personalized Medicine: By correlating metabolic profiles with genetic information (pharmacogenomics), the use of deuterated standards could help predict individual responses to nitazoxanide treatment, paving the way for more personalized therapeutic strategies.

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The accurate quantification of drug metabolites is fundamental to pharmacokinetic and pharmacodynamic studies. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard, there is an ongoing pursuit of novel analytical techniques with even greater sensitivity and specificity. nih.govnih.gov

The development of a robust and sensitive LC-MS/MS assay for the simultaneous quantification of tizoxanide and its glucuronide metabolite in various biological matrices has been a significant step. nih.govnih.gov The use of a deuterated internal standard like Tizoxanide glucuronide-d4 is central to the success of these methods, ensuring accuracy and precision. nih.gov

Future advancements may include:

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap-based mass spectrometry offer superior mass accuracy and resolution, enabling the differentiation of metabolites from background matrix interferences with greater confidence. nih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique adds another dimension of separation based on the size and shape of ions (collision cross-section), which can resolve isomeric metabolites that are indistinguishable by mass alone. nih.gov This could be particularly valuable for confirming the specific site of glucuronidation on the tizoxanide molecule. nih.gov

Micro-dosing and Accelerator Mass Spectrometry (AMS): While more complex, this ultra-sensitive technique allows for the administration of a very small, radiolabeled dose of a drug, providing detailed metabolic information with minimal systemic exposure. The principles of using isotopically labeled compounds are shared with the use of deuterated standards.

The table below illustrates a comparison of current and emerging analytical techniques where a deuterated standard is beneficial.

| Analytical Technique | Principle | Advantage for Tizoxanide Glucuronide-d4 Analysis |

| LC-MS/MS | Chromatographic separation followed by mass-based detection of precursor and product ions. nih.gov | Well-established, robust, and provides good sensitivity and specificity, especially with a deuterated internal standard. nih.govnih.gov |

| LC-HRMS (e.g., Orbitrap) | Chromatographic separation followed by high-resolution mass analysis. nih.gov | Provides highly accurate mass measurements, improving confidence in metabolite identification and reducing interferences. nih.gov |

| IMS-MS | Separates ions based on their drift time through a gas-filled chamber, in addition to their mass-to-charge ratio. nih.gov | Can differentiate between isomeric glucuronides, providing structural information that is difficult to obtain with MS/MS alone. nih.gov |

Refinement of In Vitro-In Vivo Extrapolation (IVIVE) Models for Glucuronidation

In vitro-in vivo extrapolation (IVIVE) is a crucial modeling approach in drug development that aims to predict human pharmacokinetics from in vitro data. nih.govyoutube.com For drugs like nitazoxanide, where glucuronidation is a major clearance pathway, accurate IVIVE models are essential. nih.govnih.gov However, predicting in vivo clearance from in vitro systems like human liver microsomes or hepatocytes for glucuronidated drugs has been challenging, often resulting in under-prediction. benthamscience.comnih.gov

Several factors contribute to these complexities, including diffusional barriers in the endoplasmic reticulum and the need for detergents or activators in microsomal assays to measure maximal UGT activity. benthamscience.comnih.gov Even with these measures, discrepancies often remain. benthamscience.com

The use of Tizoxanide glucuronide-d4 in these in vitro systems can significantly improve the accuracy of the kinetic data generated. As a stable, labeled internal standard, it allows for precise quantification of the formed Tizoxanide glucuronide, which is the primary input for IVIVE calculations.

Future research will focus on:

Improving In Vitro Systems: Developing more physiologically relevant in vitro models, such as micropatterned co-cultures (MPCCs) or 3D bioprinted liver tissues, that better mimic the in vivo environment and enzymatic activity. nih.gov

Standardizing Assay Conditions: Establishing standardized protocols for in vitro glucuronidation assays to reduce inter-laboratory variability. nih.gov

Refining Mathematical Models: Enhancing the mathematical models used for extrapolation to better account for the complexities of glucuronidation. nih.gov

By refining these models with high-quality data obtained using deuterated standards, researchers can improve the prediction of human hepatic clearance and drug-drug interaction potential early in the drug development process. nih.govnih.gov

Expanded Applications of Tizoxanide Glucuronide-d4 (Sodium) in Non-Human Translational Research

Non-human translational research, particularly in animal models, is a cornerstone of preclinical drug development. These studies provide vital information on pharmacokinetics, efficacy, and metabolism before a drug candidate is tested in humans. nih.gov Tizoxanide glucuronide-d4 is an invaluable tool in this setting.

Studies have already characterized the metabolism of nitazoxanide in various animal species, including rats, pigs, chickens, and goats, revealing significant interspecies differences. nih.govresearchgate.net For instance, while glucuronidation is a primary pathway in rats and pigs, sulfation is more dominant in chickens. nih.gov In humans, UGT1A1 and UGT1A8 are the main enzymes responsible for tizoxanide glucuronidation. nih.gov

The use of Tizoxanide glucuronide-d4 in these animal studies facilitates:

Accurate Pharmacokinetic Profiling: Enables precise measurement of the formation and elimination of the glucuronide metabolite in different species. nih.gov

Comparative Metabolism Studies: Allows for a direct and quantitative comparison of metabolic pathways across species, helping to select the most appropriate animal model for predicting human outcomes.

Investigation of Deuterium's Pharmacokinetic Effects: The use of deuterated compounds can sometimes alter pharmacokinetic properties, an effect known as the "deuterium kinetic isotope effect." researchgate.netnih.gov While Tizoxanide glucuronide-d4 is primarily used as an analytical standard, its use in comparative pharmacokinetic studies against the non-deuterated compound could yield insights into the metabolic stability of specific molecular positions. nih.govnih.gov

The table below summarizes key metabolic findings for Tizoxanide in different species, highlighting the importance of species-specific analysis where a deuterated standard would be critical for quantification.

| Species | Primary Metabolic Pathways for Tizoxanide | Key UGT Enzymes (in Humans) | Reference |

| Humans | Glucuronidation | UGT1A1, UGT1A8 | nih.gov |

| Rats | Glucuronidation, Acetylation | Not specified | nih.gov |

| Pigs | Glucuronidation, Acetylation | Not specified | nih.gov |

| Chickens | Sulfation, Acetylation | Not specified | nih.gov |

| Goats | Glucuronidation (significant protein binding observed) | Not specified | researchgate.net |

Future translational research will continue to rely on deuterated standards like Tizoxanide glucuronide-d4 to bridge the gap between preclinical animal data and clinical outcomes in humans, ultimately contributing to the development of more effective therapies.

Q & A

Basic: What is the role of tizoxanide glucuronide-d4 (sodium) in antiprotozoal research, and how should its efficacy be experimentally validated?

Tizoxanide glucuronide-d4 (sodium) is a deuterated metabolite of tizoxanide, the active form of nitazoxanide. Its primary role is as an internal standard in pharmacokinetic studies to quantify tizoxanide glucuronide levels in biological matrices . For efficacy validation, use in vitro sporozoite-infected HCT-8 enterocytic cell models to assess inhibitory concentrations (IC50) against Cryptosporidium parvum. Compare activity with non-deuterated tizoxanide glucuronide to control for isotopic effects . Validate via LC-MS/MS to ensure deuterium labeling does not interfere with glucuronidation kinetics .

Basic: Which analytical techniques are optimal for quantifying tizoxanide glucuronide-d4 (sodium) in plasma and urine?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity in distinguishing deuterated analogs from endogenous metabolites. Use reverse-phase C18 columns with mobile phases of 0.1% formic acid in water and acetonitrile. For validation, ensure linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) . HPLC-UV is an alternative but requires derivatization to enhance detection limits .

Advanced: How can researchers resolve conflicting pharmacokinetic data on tizoxanide glucuronide across age groups and formulations?

Conflicting data (e.g., higher AUC in adults vs. pediatric populations) arise from formulation differences (tablets vs. suspension) and food effects. To resolve:

- Standardize administration (fed vs. fasted) and use deuterated internal standards (e.g., tizoxanide glucuronide-d4) to normalize inter-assay variability .

- Conduct crossover studies comparing tablet/suspension bioavailability under controlled conditions .

- Apply population pharmacokinetic (PopPK) modeling to account for age-related metabolic variability .

Advanced: What methodological considerations are critical when designing drug interaction studies involving tizoxanide glucuronide-d4?

Tizoxanide is >99.9% plasma protein-bound, risking displacement interactions with narrow-therapeutic-index drugs (e.g., warfarin). Design studies using:

- Equilibrium dialysis to assess protein-binding displacement .

- CYP450 phenotyping assays (e.g., human liver microsomes) to confirm lack of enzyme inhibition .

- Pharmacokinetic simulations to predict free fraction changes and dose adjustments .

Advanced: How can researchers address discrepancies between in vitro and in vivo efficacy data for tizoxanide glucuronide?

Discrepancies often stem from variable glucuronide reconversion to active tizoxanide in vivo. Mitigate by:

- Using portal vein cannulation in animal models to measure first-pass metabolism .

- Correlating in vitro IC50 values with in vivo AUC/MIC ratios via PK/PD modeling .

- Incorporating intestinal perfusion studies to assess luminal reactivation of tizoxanide from its glucuronide .

Advanced: What strategies improve the detection of tizoxanide glucuronide-d4 in complex biological matrices like bile or feces?

- Solid-phase extraction (SPE) : Use mixed-mode cartridges (e.g., Oasis HLB) to isolate glucuronides from lipids/bile acids .

- Enzymatic hydrolysis : Treat samples with β-glucuronidase to confirm glucuronide identity via LC-MS/MS .

- Deuterated internal standards : Spike with tizoxanide-d4 glucuronide to correct for matrix effects .

Advanced: How should researchers design studies to investigate tizoxanide glucuronide’s pharmacokinetics in hepatic/renal impairment?

No existing data on hepatic/renal impairment necessitates:

- Adaptive trial designs : Start with mild impairment and escalate based on safety .

- Urinary/fecal recovery ratios : Quantify glucuronide excretion to assess renal/hepatic contribution .

- Population PK models : Incorporate creatinine clearance and Child-Pugh scores as covariates .

Advanced: What in vitro models best predict the in vivo activity of tizoxanide glucuronide against anaerobic pathogens?

- PFOR enzyme assays : Measure inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), the primary target in Giardia and Cryptosporidium .

- 3D intestinal organoids : Mimic host-pathogen interactions and glucuronide metabolism .

- Co-culture systems : Combine HCT-8 cells with commensal bacteria to study microbiome-mediated reactivation .

Advanced: How can isotope effects from deuterium labeling impact tizoxanide glucuronide-d4’s metabolic stability?

Deuterium may alter metabolic kinetics via the kinetic isotope effect (KIE). Mitigate by:

- Comparing half-lives of deuterated vs. non-deuterated glucuronides in hepatocyte incubation .

- Validating with stable isotope tracing to track deuterium retention in urine .

- Using computational modeling (e.g., DFT) to predict bond dissociation energies .

Advanced: What methodologies validate the glucuronidation pathway of tizoxanide-d4 in humanized mouse models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.